molecular formula C8H8O3 B1676471 Methyl 4-hydroxybenzoate CAS No. 99-76-3

Methyl 4-hydroxybenzoate

Cat. No.: B1676471
CAS No.: 99-76-3
M. Wt: 152.15 g/mol
InChI Key: LXCFILQKKLGQFO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methylparaben, a type of paraben, is primarily used as a preservative in various industries due to its antimicrobial properties . It has been found to modulate human neutrophil functions, suggesting that immune cells are a target for its action .

Mode of Action

Methylparaben exhibits a broad and balanced spectrum of antimicrobial activity against germs, retaining efficacy across a pH range of 4 to 8 . It is also known to interfere with the hypothalamo-pituitary-gonadal axis, behaving similarly to female hormones, blocking or destabilizing the normal hormonal action .

Biochemical Pathways

Methylparaben can be produced by esterification of p-hydroxybenzoic acid and methanol, using sulfuric acid as a catalyst . In a study, the plant enzyme benzoic acid carboxyl methyltransferase was used along with four additional recombinant enzymes to produce methylparaben in Escherichia coli .

Pharmacokinetics

Methylparaben is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body . After oral administration to rats at a dosage of 100 mg/kg, both substances exhibited peak concentrations in the blood between 30 min and 1 h post-dosing .

Result of Action

Methylparaben is an anti-fungal agent often used in a variety of cosmetics and personal-care products . To Drosophila, methylparaben is toxic at higher concentrations, has an estrogenic effect (mimicking estrogen in rats and having anti-androgenic activity), and slows the growth rate in the larval and pupal stages at 0.2% .

Action Environment

The presence of parabens in ecosystems is mainly related to wastewater discharges . Methylparaben is readily metabolized by common soil bacteria, making it completely biodegradable . There is controversy about whether methylparaben or propylparabens are harmful at concentrations typically used in body care or cosmetics .

Biochemical Analysis

Biochemical Properties

Methylparaben interacts with various biomolecules, primarily through π-stacking interactions . It is readily metabolized by common soil bacteria, making it completely biodegradable . It is readily absorbed from the gastrointestinal tract or through the skin, hydrolyzed to p-hydroxybenzoic acid, and rapidly excreted in urine without accumulating in the body .

Cellular Effects

Methylparaben has been shown to have various effects on cells. For instance, it has been found to induce cell-cycle arrest and caspase-3-mediated apoptosis in human placental BeWo cells . In human melanoma M624 cells, it has been observed to cause apoptosis when exposed to ultraviolet B (UV-B) light .

Molecular Mechanism

Methylparaben exerts its effects at the molecular level through various mechanisms. It has been shown to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity . It is also known to induce disruptions in glucose and lipid metabolism through endoplasmic reticulum (ER) stress, primarily through the IRE1α-XBP1 pathway .

Temporal Effects in Laboratory Settings

Over time, the effects of methylparaben can change. For instance, methylparaben concentrations peaked in 2003 with a median value of 309 μg/g creatinine, and then showed a decline, with the median values becoming non-detectable in 2009 and 2016 . Additionally, it has been found that methylparaben is stable in Aqua Conservans for at least three years .

Dosage Effects in Animal Models

In animal studies, methylparaben was found to be dangerous only when ingested in high quantities, resulting in weight loss, stomach damage, and congestion . It was not toxic in moderate to high doses .

Metabolic Pathways

Methylparaben is involved in various metabolic pathways. It is the methyl ester of p-hydroxybenzoic acid and is readily metabolized by common soil bacteria to p-hydroxybenzoic acid . In a study, a novel metabolic engineering strategy was used to produce methylparaben from l-tyrosine in E. coli .

Transport and Distribution

Methylparaben is readily absorbed from the gastrointestinal tract or through the skin . It is then distributed within cells and tissues, where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylparaben is typically synthesized through the esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, methylparaben is produced by reacting p-hydroxybenzoic acid with methanol in the presence of a catalyst like sodium hydrogen sulfate. The reaction mixture is heated, and the product is isolated by distillation and crystallization . Another method involves using aluminum sulfate hydrate as a catalyst, which offers high catalytic activity and is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methylparaben undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products Formed:

    Hydrolysis: p-Hydroxybenzoic acid and methanol.

    Oxidation: p-Hydroxybenzoic acid.

    Substitution: Various substituted derivatives of methylparaben depending on the electrophile used.

Comparison with Similar Compounds

    Ethylparaben: Ethyl 4-hydroxybenzoate.

    Propylparaben: Propyl 4-hydroxybenzoate.

    Butylparaben: Butyl 4-hydroxybenzoate.

Methylparaben’s unique properties make it a versatile and widely used preservative in various industries, ensuring the safety and longevity of numerous products.

Properties

IUPAC Name

methyl 4-hydroxybenzoate
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InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LXCFILQKKLGQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Record name METHYL p-HYDROXYBENZOATE
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Related CAS

5026-62-0 (hydrochloride salt)
Record name Methylparaben [USAN:NF]
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DSSTOX Substance ID

DTXSID4022529
Record name Methylparaben
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Molecular Weight

152.15 g/mol
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Physical Description

Dry Powder, Almost odourless, small colourless crystals or white crystalline powder, Colorless or white solid; [HSDB] White odorless powder; [MSDSonline], Solid
Record name Benzoic acid, 4-hydroxy-, methyl ester
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Record name METHYL p-HYDROXYBENZOATE
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Record name Methylparaben
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Boiling Point

270.5 °C (decomposes), 275.00 °C. @ 760.00 mm Hg
Record name METHYLPARABEN
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Solubility

In water, 2.50X10+3 mg/L at 25 °C, Solubility in water (w/w): 0.25% at 20 °C; 0.30% at 25 °C, Solubilities in various solvents[Table#2967], Slightyl soluble in water; very soluble in ethanol, ether, acetone; soluble in trfluoroacetic acid, For more Solubility (Complete) data for METHYLPARABEN (6 total), please visit the HSDB record page., 2.5 mg/mL at 25 °C
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Vapor Pressure

0.000237 [mmHg]
Record name Methylparaben
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Mechanism of Action

...The mechanism of cytotoxic action of parabens may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation.
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Color/Form

White needles, Colorless crystals or white crystalline powder, Needles from dil alcohol

CAS No.

99-76-3
Record name Methylparaben
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Melting Point

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C after drying for two hours at 80 °C, 125.2 °C, 131 °C
Record name METHYL p-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

p-Hydroxybenzoic acid (50 g, 0.36 mole), absolute methanol (200 ml), and concentrated sulfuric acid (6 ml) were heated at reflux for 3 hrs. The solution was cooled and poured into water (1000 ml). The precipitate was filtered and dried; mp 122°-5°. Yield: 45 g (82%).
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50 g
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200 mL
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6 mL
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Synthesis routes and methods II

Procedure details

4-Hydroxybenzoic acid (10 g) was dissolved in methanol (200 ml.), concentrated sulphuric acid (2 ml.) was added and the mixture boiled under reflux for 18 hours. The resulting mixture was poured into iced water, extracted with 2×100 ml. of diethyl ether, washed with 2×100 ml. saturated sodium bicarbonate solution, 1×100 ml. of water, dried and evaporated to give methyl 4-hydroxybenzoate. The phenolic ester was benzylated using method 1A to give the title compound, m.p. 99° C.
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10 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To prepare methyl 4-hydroxybenzoate, 4-hydroxybenzaldehyde (100 mg) was dissolved in MeOH (10 mL), and OXONE (0.503 g) was added and stirred at room temperature for 18 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain methyl 4-hydroxybenzoate in 4% yield and 4-hydroxyphenol in 77% yield after purification by silica gel column chromatography.
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Synthesis routes and methods V

Procedure details

A method for the preparation of an insecticidal gel composition comprising, admixing at 25° C. to 95° C. on a weight basis 14% to 22% of the gellant α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene) block copolymer having an average molecular weight 12,500, mp 56° C., Brookfield viscosity of 3100 at 77° C., surface tension of a 0.1% aqueous solution: 40.6 dynes/cm; 0.15% to 0.5% propyl p-hydroxybenzoate; 0% to 30% propylene glycol; 0.5% to 6% of a C17 -C19 unsaturated fatty acid; a C7 -C17 saturated fatty acid or a mixture of the fatty acids; 1% to 5% of formula (I) insecticide ##STR4## 10% to 40% high fructose (55%) corn syrup; 0% to 10% isopropyl alcohol; 0.2% to 0.5% methyl p-hydroxybenzoate and 25% to 60% of water to obtain a composition having water to gellant ratios of 2.3/1 to 3.0/1 and a viscosity of 1.4×106 centipoise to 2.1×106 centipoise in a temperature range of 25° C. to 45° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxybenzoate
Reactant of Route 2
Methyl 4-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-hydroxybenzoate
Customer
Q & A

Q1: What is the molecular formula and weight of Methylparaben?

A: Methylparaben has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []

Q2: What spectroscopic data is available for characterizing Methylparaben?

A: Researchers utilize various spectroscopic techniques to characterize Methylparaben. These include: * UV-Vis Spectroscopy: Methylparaben exhibits a maximum absorption wavelength (λmax) around 250 nm. [] This technique is often employed for its quantification. * Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and study interactions with other molecules like human serum albumin. [] * Terahertz Time-Domain Spectroscopy (THz-TDS): THz-TDS provides unique spectral fingerprints for Methylparaben, aiding in its detection and analysis, especially in food safety applications. []

Q3: How does Methylparaben exert its antimicrobial effects?

A: While the exact mechanism is not fully understood, Methylparaben is believed to disrupt microbial cell membrane function, leading to cell death. [] It is particularly effective against fungi and molds.

Q4: What are the common applications of Methylparaben?

A: Methylparaben is widely used as a preservative in various products due to its broad-spectrum antimicrobial activity. Its applications include: * Cosmetics: Found in a wide array of products, including creams, lotions, shampoos, and makeup. [, ] * Pharmaceuticals: Used as a preservative in various formulations, such as oral solutions, topical creams, and injectable medications. [, ] * Food and Beverages: Utilized to extend the shelf life of certain processed foods and beverages, although its use is regulated. [, ]

Q5: Are there alternatives to Methylparaben as a preservative?

A: Yes, there are alternative preservatives, including other parabens like Ethylparaben, Propylparaben, and Butylparaben, as well as non-paraben preservatives like organic acids (e.g., benzoic acid, sorbic acid) and phenoxyethanol. The choice of preservative depends on factors like the desired shelf life, the product formulation, and regulatory considerations. [, ]

Q6: What are the potential toxicological concerns associated with Methylparaben?

A: While generally considered safe at low concentrations, some studies suggest potential concerns with Methylparaben, including: * Endocrine Disruption: Methylparaben exhibits weak estrogenic activity and has been shown to interact with estrogen receptors, albeit with much lower affinity compared to natural estradiol. This has raised concerns regarding its potential to disrupt hormonal balance, particularly in sensitive populations. [, , ] * Allergic Reactions: Although rare, some individuals may experience allergic contact dermatitis upon exposure to Methylparaben, especially those with pre-existing skin conditions. [, ] * Cytotoxicity: In vitro studies using human cell lines, like melanoma and keratinocyte cells, have shown that Methylparaben can induce cytotoxicity and apoptosis at higher concentrations. [, ]

Q7: What is being done to address these safety concerns?

A: Regulatory agencies worldwide, including the Cosmetic Ingredient Review (CIR) Expert Panel, continuously evaluate the safety profile of Methylparaben and other parabens. [] Research is ongoing to better understand the potential risks associated with exposure to these preservatives and to establish safe levels of use. Additionally, efforts are underway to develop and validate analytical methods to accurately quantify Methylparaben levels in various matrices, including biological samples and consumer products. [, , , ]

Q8: What research is being done to mitigate the environmental impact of Methylparaben?

A: Researchers are exploring alternative treatment methods for Methylparaben removal from wastewater, such as advanced oxidation processes, to minimize its release into the environment. [] Additionally, research is ongoing to develop biodegradable and environmentally friendly alternatives to Methylparaben for use in consumer products. []

Q9: What analytical techniques are used to quantify Methylparaben?

A: Various analytical methods are employed for the accurate and sensitive determination of Methylparaben in different matrices: * High-Performance Liquid Chromatography (HPLC): This technique offers high selectivity and sensitivity for quantifying Methylparaben in various matrices, including cosmetics, pharmaceuticals, and biological samples. [, , , ] * Ultra-Performance Liquid Chromatography (UPLC): Similar to HPLC, UPLC offers enhanced resolution and speed, making it suitable for analyzing complex samples. [] * Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful technique for identifying and quantifying Methylparaben in complex mixtures, particularly in food and environmental samples. [, ] * Thin Layer Chromatography (TLC): While TLC is a less sensitive method, it is still valuable for the preliminary identification and screening of Methylparaben in various samples. []

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